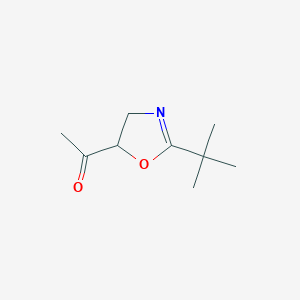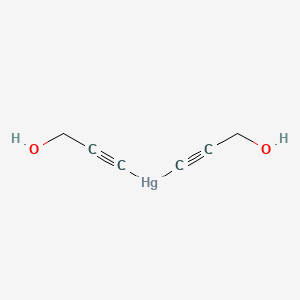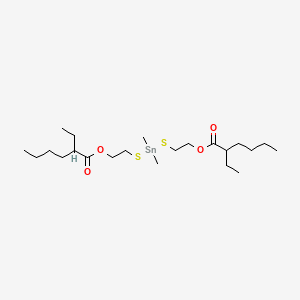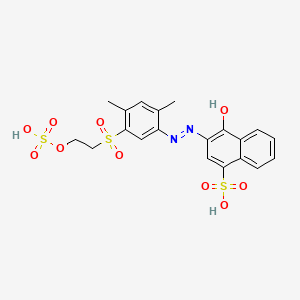
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure includes a naphthalene ring, sulfonic acid groups, and azo linkages, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,4-dimethyl-5-aminobenzenesulfonic acid. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-naphthol-4-sulfonic acid in an alkaline medium to form the azo compound.
Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid to introduce additional sulfonic acid groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium dithionite or zinc dust in acidic medium.
Substitution Reactions: Sulfuric acid or chlorosulfonic acid for sulfonation.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various sulfonated or desulfonated derivatives.
Scientific Research Applications
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- has several scientific research applications:
Chemistry: Used as a dye intermediate and in the study of azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Widely used in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This cleavage can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthalenesulfonic acid, 6-((2,4-dimethyl-5-sulfonylphenyl)azo)-4-hydroxy-
- 1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-hydroxy-
Uniqueness
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- is unique due to its specific substitution pattern on the naphthalene ring and the presence of both sulfooxyethyl and sulfonyl groups. These structural features contribute to its distinct chemical properties and applications, particularly in the field of dye chemistry.
Properties
CAS No. |
67828-18-6 |
|---|---|
Molecular Formula |
C20H20N2O10S3 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
3-[[2,4-dimethyl-5-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H20N2O10S3/c1-12-9-13(2)18(33(24,25)8-7-32-35(29,30)31)10-16(12)21-22-17-11-19(34(26,27)28)14-5-3-4-6-15(14)20(17)23/h3-6,9-11,23H,7-8H2,1-2H3,(H,26,27,28)(H,29,30,31) |
InChI Key |
SWPLODLAJSGBPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O)S(=O)(=O)CCOS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


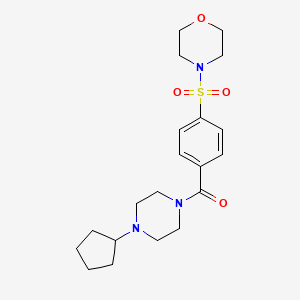
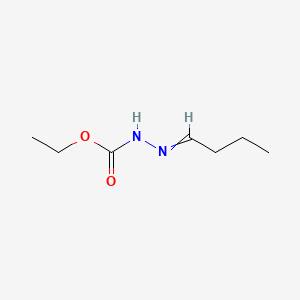


![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
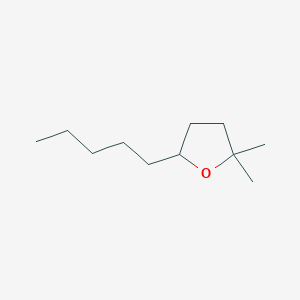
![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)
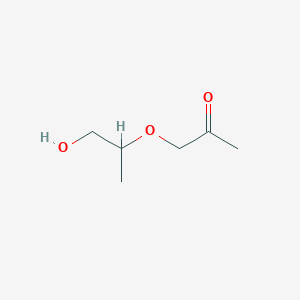
![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)
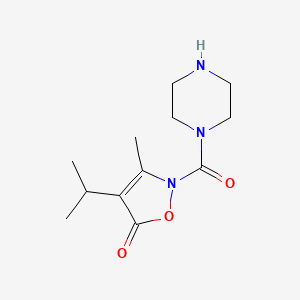
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
